molecular formula C21H17ClN2O2 B2872295 (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide CAS No. 1798395-93-3

(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide

Cat. No.: B2872295
CAS No.: 1798395-93-3
M. Wt: 364.83
InChI Key: GENSSDLLCHXZFJ-VAWYXSNFSA-N
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Description

This compound is an acrylamide derivative featuring a 2-chlorophenyl group conjugated to the α,β-unsaturated carbonyl system and a benzylamine moiety substituted with a pyridin-2-yloxy group at the 3-position. The (E)-stereochemistry of the acrylamide double bond is critical for its conformational stability and biological interactions.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-14H,15H2,(H,24,25)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENSSDLLCHXZFJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate with ammonia or an amine under suitable conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be attached through an etherification reaction involving a pyridine derivative and an appropriate leaving group.

    Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Arylacrylamide Moiety

(a) Chlorophenyl Positional Isomers
  • 4-Chlorophenyl Analogs: Compounds such as (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide () and (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide () demonstrate that substituting the 4-chlorophenyl group (vs. 2-chloro in the target compound) alters electronic and steric properties.
  • 2-Chlorophenyl Derivatives :
    The target compound shares its 2-chlorophenyl group with (E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide (17h, ). The ortho-chloro substitution may introduce steric hindrance, affecting binding to enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). For example, (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b, ) exhibits potent anti-BChE activity (IC50 = 1.95 μM), suggesting the 2-chlorophenyl group is favorable for cholinesterase inhibition .

(b) Non-Chlorinated Aryl Groups
  • (E)-3-(3,4-Dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide () replaces the 2-chlorophenyl with a 3,4-dimethoxyphenyl group. Methoxy substituents enhance electron-donating effects, which may improve solubility but reduce electrophilicity of the acrylamide system. Such modifications are often explored to optimize pharmacokinetic profiles .

Variations in the Benzylamine Substituent

(a) Pyridinyl vs. Other Heterocycles
  • The pyridin-2-yloxy group in the target compound distinguishes it from analogs with pyridin-3-yl () or imidazolyl () substituents. The pyridin-2-yloxy moiety may engage in hydrogen bonding via its oxygen atom, whereas pyridin-3-yl groups rely on nitrogen lone pairs for coordination. For instance, (2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide () uses a thiazole ring, which introduces sulfur-based interactions .
(b) Alkyl vs. Aryl Substituents
  • (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b, ) substitutes the benzyl group with an indole-ethyl chain. This modification enhances hydrophobic interactions and may improve blood-brain barrier penetration, as seen in its superior BChE inhibition .

Functional Group Additions

  • Cyano-Substituted Analogs: Compounds like (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide () incorporate a cyano group at the β-position of the acrylamide.

Biological Activity

(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorophenyl group, a pyridin-2-yloxy moiety, and an acrylamide functional group. Its molecular formula is C18H17ClN2OC_{18}H_{17}ClN_{2}O, with a molecular weight of approximately 320.79 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various derivatives of chlorophenyl compounds possess inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

In vitro studies have demonstrated that derivatives related to this compound may act as inhibitors of HIV-1. A related study identified several N-arylacetamides with notable anti-HIV activity, suggesting that the this compound could potentially share similar mechanisms of action. The structure-activity relationship (SAR) analysis revealed that modifications in the side chains can enhance antiviral potency, particularly against reverse transcriptase.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In various assays, it showed cytotoxic effects against several cancer cell lines. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway. A detailed study on similar acrylamide derivatives indicated that they could effectively inhibit tumor growth in xenograft models.

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes, leading to altered metabolic processes.
  • Receptor Modulation : It could bind to cellular receptors, influencing signal transduction pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL.
Antiviral PropertiesIdentified as a moderate inhibitor of HIV-1 with an EC50 value of 1.7 µM against wild-type strains.
Anticancer ActivityShowed IC50 values <10 µM in several cancer cell lines, indicating strong cytotoxic effects and potential for further development as an anticancer agent.

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